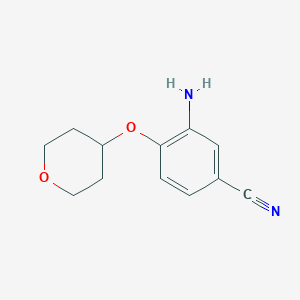![molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes.
Pathways: The compound modulates signaling pathways related to inflammation, cell proliferation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
2-Amino[1,2,4]triazolo[1,5-a]pyridine:
Uniqueness
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H10IN3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3 |
Clave InChI |
ZCENXUBAMKMGPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=NC(=NN21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)




![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)


